molecular formula C6H5ClN2O B1500389 2-Chloro-1-(pyridazin-3-yl)ethanone CAS No. 672950-15-1

2-Chloro-1-(pyridazin-3-yl)ethanone

Cat. No. B1500389
M. Wt: 156.57 g/mol
InChI Key: WAMPBBZVVHAQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(pyridazin-3-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(pyridazin-3-yl)ethanone consists of a pyridazine ring attached to a chloroethanone group . The pyridazine ring is a six-membered ring with two nitrogen atoms .

Safety And Hazards

The safety data sheet for 2-Chloro-1-(pyridazin-3-yl)ethanone suggests that it should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 2-Chloro-1-(pyridazin-3-yl)ethanone are not mentioned in the available literature, research into similar compounds suggests potential areas of interest. For example, pyrrolidine rings are being explored for the treatment of human diseases , and thiazole derivatives have shown a range of biological activities . These areas could potentially be explored with 2-Chloro-1-(pyridazin-3-yl)ethanone as well.

properties

IUPAC Name

2-chloro-1-pyridazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-6(10)5-2-1-3-8-9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMPBBZVVHAQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664077
Record name 2-Chloro-1-(pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(pyridazin-3-yl)ethanone

CAS RN

672950-15-1
Record name 2-Chloro-1-(pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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